4-(4-Ethylphenyl)-2-fluorophenol
Overview
Description
4-(4-Ethylphenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is substituted with an ethyl group (-C2H5) at the para position and a fluorine atom at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-2-fluorophenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. In this method, a fluorinated benzene derivative, such as 2-fluorophenol, is reacted with an ethyl-substituted benzene derivative under basic conditions. The reaction typically requires a strong base, such as sodium hydroxide (NaOH), and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent product quality. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom and the ethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in alcohol solvents are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-2-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s structural properties make it a useful probe in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(4-Ethylphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The fluorine atom and ethyl group can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: Similar structure but lacks the fluorine atom.
2-Fluorophenol: Similar structure but lacks the ethyl group.
4-(4-Methylphenyl)-2-fluorophenol: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
4-(4-Ethylphenyl)-2-fluorophenol is unique due to the combination of the ethyl group and fluorine atom on the phenolic ring. This combination imparts distinct physicochemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and biological activity. These unique features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-fluorophenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-2-10-3-5-11(6-4-10)12-7-8-14(16)13(15)9-12/h3-9,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZUIFDVAIXBAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684126 | |
Record name | 4'-Ethyl-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-00-6 | |
Record name | [1,1′-Biphenyl]-4-ol, 4′-ethyl-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261918-00-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethyl-3-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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